Palonosetron - 135729-61-2

Palonosetron

Catalog Number: EVT-253253
CAS Number: 135729-61-2
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. [] It belongs to the class of medications known as antiemetics. [] In scientific research, Palonosetron serves as a valuable tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes. [] Its unique pharmacological profile, including high binding affinity for the 5-HT3 receptor and prolonged half-life, distinguishes it from first-generation 5-HT3 receptor antagonists. []

Molecular Structure Analysis

While the provided papers do not delve into the specifics of Palonosetron's molecular structure analysis, they do mention its unique structural properties that contribute to its distinct pharmacological profile. []

Mechanism of Action

Palonosetron exerts its action by selectively and potently antagonizing 5-HT3 receptors. [] It binds to these receptors with higher affinity than first-generation 5-HT3 antagonists, leading to a longer duration of action. [, , ] This binding prevents serotonin from activating the 5-HT3 receptors, thus blocking the vomiting reflex. [] Notably, research suggests Palonosetron may also interact with the signaling pathways of other neurotransmitters involved in nausea and vomiting, such as substance P, potentially contributing to its broader efficacy. []

Applications
  • Investigating 5-HT3 Receptor Pharmacology: Palonosetron is used in research to explore the role of the 5-HT3 receptor in various physiological and pathological states, including nausea and vomiting, pain perception, and mood disorders. [, ]
  • Developing Novel Antiemetics: The efficacy of Palonosetron in controlling chemotherapy-induced nausea and vomiting has spurred research into developing new antiemetic agents with improved efficacy and tolerability profiles. [, ]
  • Understanding Drug Interactions: Studies have investigated potential drug interactions involving Palonosetron, particularly with other medications metabolized by the cytochrome P450 system, to ensure safe and effective co-administration. []
  • Exploring Alternative Routes of Administration: Research has explored the bioavailability and efficacy of Palonosetron through different routes of administration, including subcutaneous and continuous infusion, to optimize its therapeutic application. [, ]
Future Directions
  • Investigating Allosteric Interactions: While Palonosetron is primarily recognized as a 5-HT3 receptor antagonist, further research is needed to fully understand its potential allosteric interactions with other receptor systems involved in nausea and vomiting. []
  • Developing Targeted Therapies: Understanding the specific mechanisms underlying Palonosetron's interaction with substance P and other neurotransmitters could pave the way for developing more targeted therapies for different types of nausea and vomiting. []
  • Optimizing Drug Delivery Systems: Research into novel drug delivery systems, such as sustained-release formulations, could further enhance the clinical utility of Palonosetron by improving patient adherence and minimizing dosing frequency. []
  • Personalized Medicine Approaches: Investigating potential genetic variations in 5-HT3 receptor sensitivity or drug metabolism pathways could facilitate personalized medicine approaches to optimize Palonosetron therapy based on individual patient characteristics. []

Ondansetron

Compound Description: Ondansetron, a first-generation 5-HT3 receptor antagonist, is frequently used to prevent chemotherapy-induced nausea and vomiting (CINV). []

Relevance: While both ondansetron and palonosetron act as 5-HT3 receptor antagonists, palonosetron demonstrates a superior efficacy profile in preventing CINV, particularly in the delayed phase. [] This difference is attributed to palonosetron's distinct pharmacology, including a longer half-life and higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron. [, ] Studies show that palonosetron outperforms ondansetron in controlling both acute and delayed CINV, making it potentially more effective in multi-day chemotherapy and bone marrow transplantation settings. []

Granisetron

Compound Description: Granisetron is a first-generation 5-HT3 receptor antagonist, often used in combination therapy for CINV prevention. [, ] It is available in various formulations, including a recently developed extended-release subcutaneous injection. [, ]

Dolasetron

Compound Description: Dolasetron is a first-generation 5-HT3 receptor antagonist used in the prevention of CINV. [, ]

Relevance: Similar to ondansetron and granisetron, dolasetron shares the 5-HT3 receptor antagonist mechanism with palonosetron. [, ] Palonosetron's advantages lie in its higher potency and longer duration of action, resulting in enhanced control of both acute and delayed CINV compared to first-generation 5-HT3 antagonists like dolasetron. [, ]

Aprepitant

Compound Description: Aprepitant is a selective antagonist of the substance P/neurokinin 1 (NK-1) receptor. [] It is often combined with 5-HT3 antagonists like palonosetron to enhance their antiemetic effects. [, ]

Relevance: While palonosetron targets 5-HT3 receptors, aprepitant acts on NK-1 receptors, offering a complementary mechanism for CINV control. [, ] Combining these agents creates a more comprehensive antiemetic strategy, effectively addressing both serotonin and substance P pathways involved in nausea and vomiting. [, ] Studies show that the palonosetron-aprepitant combination demonstrates a favorable safety profile and enhances the prevention of CINV, particularly in the delayed phase. [, ]

Netupitant

Compound Description: Netupitant is a highly selective NK-1 receptor antagonist. [] When combined with palonosetron, it forms a fixed-dose combination antiemetic known as NEPA, specifically designed for CINV prevention. []

Relevance: Netupitant complements palonosetron's action by blocking substance P signaling through NK-1 receptors, providing a dual-action approach to managing CINV. [] This combination, available as a single oral formulation (NEPA), is advantageous due to its convenient administration, potentially improving patient compliance and reducing dosing errors. [] Clinical studies have demonstrated the efficacy and safety of NEPA in preventing both acute and delayed CINV. [, ]

Dexamethasone

Compound Description: Dexamethasone, a corticosteroid, is frequently incorporated into antiemetic regimens for CINV prevention, often in conjunction with 5-HT3 antagonists like palonosetron. [, ]

Relevance: While palonosetron primarily acts on 5-HT3 receptors, dexamethasone provides additional antiemetic effects through different mechanisms, including its anti-inflammatory properties. [, ] This combination is particularly beneficial in managing delayed CINV. [, ] Notably, studies suggest that palonosetron, due to its prolonged efficacy, might allow for a reduction in the total dexamethasone dose required, potentially minimizing steroid-related side effects while maintaining effective CINV control. []

Ramosetron

Compound Description: Ramosetron is a selective 5-HT3 receptor antagonist known for its potent and long-lasting antiemetic effects. []

Substance P

Compound Description: Substance P is a neuropeptide that plays a crucial role in transmitting pain signals and inducing nausea and vomiting. It exerts its effects by binding primarily to NK-1 receptors. []

Relevance: While palonosetron itself does not bind to NK-1 receptors, research suggests it might indirectly modulate substance P signaling pathways. [] This interaction could contribute to palonosetron's efficacy against delayed CINV, where substance P is considered a key mediator. [] Understanding palonosetron's influence on substance P-mediated responses provides valuable insight into its broader antiemetic effects beyond direct 5-HT3 receptor antagonism.

Serotonin (5-Hydroxytryptamine)

Compound Description: Serotonin (5-HT), a neurotransmitter, plays a critical role in various physiological processes, including nausea and vomiting. [] Its release, particularly in response to chemotherapy, triggers the activation of 5-HT3 receptors, contributing to CINV.

Relevance: Palonosetron's primary mechanism of action involves blocking 5-HT3 receptors, preventing serotonin from binding and initiating the cascade of events leading to nausea and vomiting. [, ] By antagonizing serotonin's effects at these receptors, palonosetron effectively mitigates CINV, particularly in the acute phase where serotonin release is most prominent. [, ]

Properties

CAS Number

135729-61-2

Product Name

Palonosetron

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Synonyms

2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.